molecular formula C9H11NS B14440559 N-Methyl(phenyl)ethanethioamide CAS No. 77130-13-3

N-Methyl(phenyl)ethanethioamide

Katalognummer: B14440559
CAS-Nummer: 77130-13-3
Molekulargewicht: 165.26 g/mol
InChI-Schlüssel: ZJZSDECOOWLZLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl(phenyl)ethanethioamide is an organic compound belonging to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(phenyl)ethanethioamide typically involves the reaction of a carboxylic acid derivative with a thioamide precursor. One common method is the reaction of an acyl chloride with a thioamide under basic conditions. For example, phenylacetyl chloride can react with N-methylthioacetamide in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl(phenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Methyl(phenyl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-Methyl(phenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylacetamide: Similar structure but with an oxygen atom instead of sulfur.

    N-Methylbenzamide: Similar structure but with a benzene ring instead of a phenyl group.

    N-Methylthioacetamide: Similar structure but without the phenyl group

Uniqueness

N-Methyl(phenyl)ethanethioamide is unique due to the presence of both a phenyl group and a thioamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

77130-13-3

Molekularformel

C9H11NS

Molekulargewicht

165.26 g/mol

IUPAC-Name

N-methyl-2-phenylethanethioamide

InChI

InChI=1S/C9H11NS/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)

InChI-Schlüssel

ZJZSDECOOWLZLF-UHFFFAOYSA-N

Kanonische SMILES

CNC(=S)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.